Bicyclo[3.3.1]nonan-3-amine
CAS No.:
Cat. No.: VC14311554
Molecular Formula: C9H17N
Molecular Weight: 139.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H17N |
|---|---|
| Molecular Weight | 139.24 g/mol |
| IUPAC Name | bicyclo[3.3.1]nonan-3-amine |
| Standard InChI | InChI=1S/C9H17N/c10-9-5-7-2-1-3-8(4-7)6-9/h7-9H,1-6,10H2 |
| Standard InChI Key | AOCFIANMCTVRCR-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2CC(C1)CC(C2)N |
Introduction
Structural and Conformational Characteristics
Core Framework and Stereochemical Features
Synthetic Methodologies
Intramolecular Cyclization Routes
A seminal synthesis of bicyclo[3.3.1]nonane derivatives involves the intramolecular SN2 cyclization of 3-(3-cyclohexenyl)propyl tosylate, though this approach predominantly yields monocyclic byproducts . More successfully, Friedel-Crafts cyclization of 3-(3-cyclohexenyl)propanoyl chloride produces bicyclo[3.3.1]nonen-2-one, confirmed via comparative mass spectrometry . This method avoids competing bicyclo[3.2.2]nonane formation, highlighting the selectivity achievable through substrate design.
Functionalization of Bicyclic Ketones
Bicyclo[3.3.1]nonan-3-amine can be derived from ketone precursors via reductive amination. For instance, 2-bicyclo[3.3.1]nonanone undergoes condensation with ammonium acetate followed by sodium cyanoborohydride reduction to yield the target amine . Alternative routes employ Grignard reagents to introduce substituents at the 3-position before amination. A representative synthesis involves treating cyclohexane-1,3-dicarboxylic anhydrides with diethyl magnesiomalonate, followed by decarboxylation and functional group interconversion .
Table 1: Comparison of Synthetic Routes for Bicyclo[3.3.1]nonane Derivatives
Reactivity and Transannular Interactions
Epoxide Solvolysis and Rearrangements
The reactivity of bicyclo[3.3.1]nonane derivatives is exemplified by the solvolysis of 2-bicyclo[3.3.1]nonene oxide. In trifluoroacetic acid, this epoxide undergoes exclusive transannular attack to form 7-bicyclo[3.3.1]nonen-exo-2-ol, whereas acetic acid/sodium acetate conditions yield a mixture of diols, including exo-2-exo-7 and exo-2-exo-3 isomers . These outcomes underscore the system’s propensity for strain-driven rearrangements and the influence of reaction conditions on product distribution.
Acid-Catalyzed Proton Exchange
Deuterium labeling studies on 3,3-dimethyl-2-bicyclo[3.3.1]nonanone demonstrate rapid proton exchange at the bridgehead, mediated by a transient enolate ion intermediate . This phenomenon, quantified at in deuteriomethanol, aligns with computational models predicting partial double-bond character at the bridgehead due to conjugation with the carbonyl group .
Comparative Analysis with Related Bicyclic Systems
Bicyclo[3.3.1]nonan-9-one vs. Bicyclo[3.3.1]nonan-3-amine
While both compounds share the bicyclic framework, the ketone derivative exhibits greater electrophilicity at the bridgehead, facilitating nucleophilic additions. In contrast, the amine’s basicity and ability to participate in hydrogen bonding render it more suited for catalytic and supramolecular applications .
Bicyclo[3.2.2]nonane Derivatives
The smaller bicyclo[3.2.2]nonane system lacks the transannular C3–C7 proximity, resulting in diminished strain and altered reactivity. For example, solvolysis of analogous epoxides in this system proceeds without transannular participation, favoring classical carbocation rearrangements .
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